molecular formula C17H25N7O B5603778 ({4-ethyl-5-[1-(pyrazin-2-ylcarbonyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)dimethylamine

({4-ethyl-5-[1-(pyrazin-2-ylcarbonyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)dimethylamine

Cat. No. B5603778
M. Wt: 343.4 g/mol
InChI Key: QUCGIYKOEIYDRV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves condensation reactions and the use of specific reagents such as dimethylformamide-dimethylacetal under reflux conditions to produce novel compounds with defined structural features. For example, the preparation of ethyl 3-(dimethylamino)-2-(7,9-diphenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)acrylate showcases similar synthetic strategies (Gomha & Farghaly, 2011).

Molecular Structure Analysis

Molecular structure investigations, including X-ray crystallography combined with Hirshfeld and DFT calculations, have been utilized to understand the arrangement of atoms within a compound and the intermolecular interactions that influence molecular packing. Such studies have been conducted on s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties (Shawish et al., 2021).

Chemical Reactions and Properties

Research into the chemical reactions of related compounds has revealed that hydrophobicity, steric, and electronic factors play significant roles in their reactivity and interaction with receptors. This is evidenced by studies on [beta-(Aroylamino)ethyl]piperazines and -piperidines (Saxena et al., 1990).

Physical Properties Analysis

Physical properties such as dipole moments and NMR chemical shifts can be predicted and correlated with experimental data to provide insights into the behavior of compounds under various conditions. The analysis of NMR chemical shifts and dipole moments for s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties is a prime example of this approach (Shawish et al., 2021).

Chemical Properties Analysis

The chemical properties of compounds can be elucidated through studies on their synthesis, reactivity, and potential applications. For instance, the synthesis and evaluation of novel triazolopyridines as potential antitumor agents demonstrate the importance of specific functional groups in determining the biological activity of a compound (Qin et al., 2014).

Scientific Research Applications

Microwave-Assisted Synthesis and Biological Activities

A study described the microwave-assisted synthesis of new pyrazolopyridine derivatives, including those related to the compound of interest. These compounds exhibited significant antioxidant, antitumor, and antimicrobial activities. The microwave irradiation technique used in this study highlights a rapid and efficient method for synthesizing these compounds, potentially useful for further pharmacological research (El‐Borai et al., 2013).

Synthesis and Molecular Docking

Another research effort focused on synthesizing novel pyridine and fused pyridine derivatives, starting from a related compound. These newly synthesized compounds underwent in silico molecular docking screenings, revealing moderate to good binding energies. Additionally, they exhibited antimicrobial and antioxidant activities, suggesting their potential as therapeutic agents (Flefel et al., 2018).

Regioselective and Regiospecific Reactions

Research on the selectivity of reactions involving ethyl derivatives of the compound showed that specific solvents could direct the formation of different structural motifs. This study provides insights into the synthetic versatility of these compounds, offering pathways to design and synthesize molecules with tailored properties for various applications (Didenko et al., 2010).

Antimicrobial Activity

A study on the synthesis of new pyrazoline and pyrazole derivatives, including the core structure of interest, demonstrated significant antibacterial and antifungal activities. This research underscores the potential of these compounds in developing new antimicrobial agents (Hassan, 2013).

Molecular Structure Investigations

Another important study involved the synthesis and detailed molecular structure investigations of new s-triazine derivatives incorporating pyrazole, piperidine, and aniline moieties. This work, supported by X-ray crystallography and DFT calculations, explores the compounds' structural features and electronic properties, providing a basis for understanding their interactions at the molecular level (Shawish et al., 2021).

properties

IUPAC Name

[4-[5-[(dimethylamino)methyl]-4-ethyl-1,2,4-triazol-3-yl]piperidin-1-yl]-pyrazin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N7O/c1-4-24-15(12-22(2)3)20-21-16(24)13-5-9-23(10-6-13)17(25)14-11-18-7-8-19-14/h7-8,11,13H,4-6,9-10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUCGIYKOEIYDRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1C2CCN(CC2)C(=O)C3=NC=CN=C3)CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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